molecular formula C9H20N2 B3043033 4-Piperidin-4-ylbutan-1-amine CAS No. 71745-15-8

4-Piperidin-4-ylbutan-1-amine

Cat. No.: B3043033
CAS No.: 71745-15-8
M. Wt: 156.27 g/mol
InChI Key: DZEGKYXXXRHDOP-UHFFFAOYSA-N
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Description

4-Piperidin-4-ylbutan-1-amine is a chemical compound with the molecular formula C9H20N2 and a molecular weight of 156.27 g/mol . It is a derivative of piperidine, a six-membered heterocyclic amine, and is used in various scientific and industrial applications due to its unique chemical properties.

Mechanism of Action

Target of Action

A structurally similar compound, 4-piperidin-4-ylbutanal, is known to interact withTrypsin-1 and Tryptase beta-2 . These proteins play crucial roles in various biological processes, including digestion and immune response.

Mode of Action

Based on its structural similarity to 4-piperidin-4-ylbutanal, it might interact with its targets in a similar manner . The compound could potentially bind to its targets, leading to changes in their activity. This interaction could then trigger a cascade of biochemical reactions, resulting in the observed pharmacological effects.

Biochemical Pathways

Compounds with a piperidine nucleus are known to influence a wide range of biological activities . They are utilized in various ways as anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agents .

Result of Action

Piperidine derivatives are known to exhibit a wide range of biological activities . Depending on the specific targets and pathways affected, the compound could potentially influence cell proliferation, immune response, pain sensation, inflammation, and neurological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Piperidin-4-ylbutan-1-amine typically involves the reaction of piperidine with butylamine under specific conditions. One common method involves the reductive amination of 4-piperidone with butylamine in the presence of a reducing agent such as sodium cyanoborohydride . The reaction is carried out in a solvent like methanol or ethanol at room temperature.

Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 4-Piperidin-4-ylbutan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Piperidin-4-ylbutan-1-amine is utilized in several scientific research fields:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its combination of a piperidine ring and a butylamine chain, providing distinct chemical reactivity and biological activity. This structural uniqueness makes it valuable in various research and industrial applications .

Properties

IUPAC Name

4-piperidin-4-ylbutan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2/c10-6-2-1-3-9-4-7-11-8-5-9/h9,11H,1-8,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZEGKYXXXRHDOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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